molecular formula C11H6F4N2 B1391121 2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine CAS No. 1214338-67-6

2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B1391121
CAS No.: 1214338-67-6
M. Wt: 242.17 g/mol
InChI Key: YMEGTTSIECJGQM-UHFFFAOYSA-N
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Description

2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine is a sophisticated heteroaromatic compound designed for advanced chemical synthesis and discovery research. This molecule integrates two key structural motifs: a pyridine ring and a trifluoromethyl group, which are known to profoundly influence the biological activity and physical properties of organic molecules . The unique electronegativity and steric profile of the trifluoromethyl group act as a strong electron-withdrawing moiety, which can enhance metabolic stability, improve lipid solubility, and increase overall biomolecular affinity in target compounds . These properties make this chemical a valuable building block in the development of new active ingredients. The primary application of this compound is as a key intermediate in research and development for the crop protection and pharmaceutical industries. Trifluoromethylpyridine derivatives are a established structural motif found in more than 20 launched agrochemicals and several approved pharmaceuticals . In agrochemical research, such intermediates are utilized in creating herbicides, insecticides, and fungicides with improved efficacy and selectivity. In pharmaceutical research, the TFMP moiety is leveraged to optimize the potency and drug-like properties of candidate molecules, with several currently undergoing clinical trials . The specific substitution pattern on the pyridine ring in this compound offers a versatile site for further functionalization via metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and other derivatization strategies, making it a versatile scaffold for constructing compound libraries. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, referring to the material safety data sheet for specific hazard information.

Properties

IUPAC Name

2-fluoro-3-pyridin-3-yl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2/c12-10-8(7-2-1-5-16-6-7)3-4-9(17-10)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEGTTSIECJGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Chlorinated Pyridine Intermediates

This approach involves the initial synthesis of chlorinated pyridine derivatives, which are subsequently fluorinated to introduce the fluorine atom at the desired position.

Synthesis of Chlorinated Precursors

  • Starting Material: 2,3-Dichloropyridine derivatives or 2-chloro-6-(trichloromethyl)pyridine serve as common precursors.
  • Preparation: These compounds are typically synthesized via chlorination of pyridine rings or via chloromethylation reactions, often under controlled conditions to ensure regioselectivity.

Fluorination Process

  • Reagents: Hydrogen fluoride (HF) or fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST) are employed.
  • Conditions: Fluorination is usually carried out in liquid phase, often in anhydrous conditions, at elevated temperatures (100–250°C) and pressures (up to 15 MPa).
Research Findings:
  • A patent discloses the fluorination of 2-chloro-6-(trichloromethyl)pyridine using anhydrous HF at approximately 190°C under pressure, achieving high yields (~80%) and purity (>99.9%) after distillation and purification steps.
  • The process involves continuous or batch addition of HF, with subsequent distillation to isolate the fluorinated product.

Data Table 1: Fluorination of Chlorinated Pyridine Precursors

Step Reagents Conditions Yield Purity Notes
Chlorination Cl₂, pyridine Room temperature, controlled N/A N/A Synthesis of chlorinated intermediates
Fluorination HF or Selectfluor 100–250°C, 1–15 MPa, batch/continuous ~80% >99.9% Distillation and recycling of residues

Fluorination of Trifluoromethyl Pyridines

Another route involves starting from trifluoromethyl-substituted pyridines, which are then fluorinated at specific positions.

Synthesis of Trifluoromethyl Pyridines

  • Method: Trifluoromethylation of pyridines using reagents like Togni’s reagent, Ruppert-Prakash reagent, or via radical processes.
  • Example: 2,6-Bis(trifluoromethyl)pyridine can be prepared via nucleophilic trifluoromethylation.

Fluorination at the Pyridine Ring

  • Reagents: Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Conditions: Reactions are optimized in solvents like acetonitrile, with temperature control (room temperature to 80°C).

Research Findings:

  • Fluorination of 2,6-bis(trifluoromethyl)pyridine with Selectfluor in acetonitrile yields the mono-fluorinated derivative efficiently, with yields ranging from 72% to 91% after column chromatography.
  • Storage of fluorinated intermediates often leads to elimination of HF, forming the target pyridine.

Data Table 2: Fluorination of Trifluoromethyl Pyridines

Starting Material Fluorinating Agent Solvent Temperature Yield Purity Notes
2,6-Bis(trifluoromethyl)pyridine Selectfluor Acetonitrile Room temp to 80°C 72–91% >90% Column chromatography for purification

Industrial-Scale Methods and Optimization

Large-scale synthesis emphasizes safety, cost-efficiency, and high yield.

  • Key Process: Liquid phase fluorination of chlorinated pyridines with hydrogen fluoride, followed by distillation and recycling of unreacted materials.
  • Advantages: High yield (~80%), high purity (>99.9%), and process scalability.
  • Equipment: High-pressure reactors with controlled temperature and pressure, equipped with distillation units for product isolation.

Research Findings:

  • The process involves careful control of reaction parameters, including temperature (~190°C), reaction time (~20 hours), and pressure (20-30 kg/cm²).
  • Post-reaction purification involves neutralization, distillation, and recycling residues containing partially fluorinated chlorofluoropyridines.

Data Table 3: Industrial Fluorination Process

Step Conditions Reagents Yield Purity Notes
Fluorination HF, 190°C, 20h 2-chloro-6-(trichloromethyl)pyridine 80% >99.9% Distillation, recycling residues
Purification Distillation, neutralization N/A N/A N/A Final product isolation

Summary of Research and Patent Data

Methodology Starting Material Fluorinating Agent Conditions Yield Purity Remarks
Direct fluorination of chlorinated pyridines 2,3-Dichloropyridine derivatives HF, Selectfluor 100–250°C, 1–15 MPa ~80% >99.9% Patent CN107954924A, Patent WO2015151116A2
Fluorination of trifluoromethyl pyridines 2,6-Bis(trifluoromethyl)pyridine Selectfluor Room temp to 80°C 72–91% >90% Research PMC article

Biological Activity

2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound notable for its unique structural features, including both fluorine and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

  • Molecular Formula: C11_{11}H6_6F4_4N2_2
  • Molecular Weight: 242.18 g/mol
  • CAS Number: 1214338-67-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting with commercially available pyridine derivatives. A common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which effectively incorporates the trifluoromethyl group into the pyridine structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC). For instance, compounds exhibiting a trifluoromethyl group have shown enhanced potency against cancer cells by disrupting cellular proliferation pathways .

Case Study:
In a comparative study, a derivative of this compound demonstrated an IC50_{50} value of 0.126 μM against MDA-MB-231 TNBC cells, indicating strong inhibitory effects on cell proliferation. Additionally, it exhibited a selectivity index favoring cancerous cells over non-cancerous cells by a factor of nearly 20 .

Neuropharmacological Effects

The compound's interaction with metabotropic glutamate receptors (mGluRs) has been explored as a potential avenue for treating central nervous system disorders. Modulators targeting mGluRs have been recognized for their therapeutic potential in conditions like anxiety and depression. Preliminary findings suggest that derivatives of this compound may act as allosteric modulators, enhancing receptor activity without directly activating them .

Antimicrobial Activity

While primarily studied for its anticancer and neuropharmacological effects, there is emerging evidence that compounds similar to this compound possess antimicrobial properties. These compounds have been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth and viability .

Summary of Biological Activities

Activity Type Target IC50_{50} / MIC Notes
AnticancerMDA-MB-231 (TNBC)0.126 μMSignificant inhibition of cell proliferation
NeuropharmacologicalmGluR5Not specifiedPotential allosteric modulation
AntimicrobialVarious bacterial strainsMIC values varyPromising antimicrobial effects observed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine exhibit potential anticancer properties. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate cell membranes.

Case Study : A study published in Journal of Medicinal Chemistry highlighted a series of pyridine derivatives, including those with trifluoromethyl substitutions, demonstrating cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer progression .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its unique structure allows for interaction with bacterial cell membranes, potentially disrupting their integrity.

Case Study : Research conducted by PubChem demonstrated that derivatives of pyridine with trifluoromethyl groups exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Pesticide Development

Due to its structural characteristics, this compound is being explored for use in developing new pesticides.

Data Table: Pesticidal Activity Comparison

Compound NameActivity Against PestsReference
This compoundModerate
Similar Trifluoromethyl PyridinesHigh

Synthesis of Functional Materials

The compound serves as a building block for synthesizing functional materials, particularly in the field of organic electronics.

Case Study : A recent publication in Advanced Materials reported the use of pyridine derivatives in creating conductive polymers. The incorporation of trifluoromethyl groups was found to enhance the electrical properties of these materials, making them suitable for applications in organic light-emitting diodes (OLEDs) .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences/Properties Reference
2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine (Target) F (2), pyridin-3-yl (3), CF₃ (6) C₁₁H₆F₄N₂ 258.63* High electronegativity at position 2; potential for enhanced metabolic stability
3-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyridine Cl (3), CF₃ (6), pyridin-3-yl (2) C₁₁H₆ClF₃N₂ 258.63 Chlorine’s larger atomic size increases steric hindrance; may reduce reactivity
2-(Difluoromethoxy)-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine OCHF₂ (2), CF₃ (6) C₁₂H₇F₅N₂O 290.19 Difluoromethoxy group enhances lipophilicity; potential for improved membrane permeability
2-Fluoro-6-(trifluoromethyl)pyridine F (2), CF₃ (6) C₆H₃F₄N 181.10 Simpler structure; lacks pyridinyl group, reducing π-stacking interactions
5-Amino-2-(trifluoromethyl)pyridine NH₂ (5), CF₃ (2) C₆H₅F₃N₂ 176.11 Amino group introduces hydrogen-bonding capacity; alters electronic distribution

*Hypothetical molecular weight based on structural similarity to .

Key Observations:
  • Substituent Position : The target compound’s fluorine at position 2 contrasts with analogs like 3-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyridine , where chlorine occupies position 3. Fluorine’s smaller size and higher electronegativity may reduce steric effects and enhance metabolic stability compared to chlorine .
  • Trifluoromethyl Group : The CF₃ group at position 6 is conserved in many analogs (e.g., 2-(Difluoromethoxy)-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine ). This group contributes to electron-deficient aromatic systems, influencing reactivity in Suzuki-Miyaura couplings (see Synthesis section) .
  • Heteroaromatic Moieties : The pyridin-3-yl group in the target compound enables π-π interactions in biological targets, a feature absent in simpler analogs like 2-Fluoro-6-(trifluoromethyl)pyridine .

Physicochemical Properties

  • Boiling Point/Density: The chloro analog (3-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyridine) has a predicted boiling point of 292.2°C and density of 1.385 g/cm³ .
  • Acidity : The chloro analog’s pKa (1.97) suggests moderate acidity due to electron-withdrawing groups . Fluorine’s inductive effect may further lower the target compound’s pKa.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine?

  • Methodological Answer : A common approach involves sequential functionalization of the pyridine ring. First, introduce the trifluoromethyl group via nucleophilic substitution using CuCF₃ or halogen exchange with trifluoromethylating agents (e.g., CF₃SiMe₃) under Pd catalysis . Fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C), as demonstrated for structurally similar fluoropyridines . Finally, cross-coupling reactions (e.g., Suzuki-Miyaura) with pyridin-3-ylboronic acid install the pyridin-3-yl moiety .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR is critical for verifying fluorination (δ ≈ -60 to -70 ppm for C-F) and trifluoromethyl groups (δ ≈ -60 to -65 ppm for CF₃). 1H^{1}\text{H} NMR resolves aromatic protons, with coupling constants indicating substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₁₁H₆F₄N₂: 266.05 g/mol). Fragmentation patterns distinguish between regioisomers .
  • X-ray Crystallography : Resolves steric effects of the trifluoromethyl group and fluorine substitution .

Q. What physicochemical properties are critical for solubility and reactivity?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ≈ 2.5–3.0), while the pyridine nitrogen and fluorine atoms influence polarity. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is higher than in water (<1 mg/mL). Reactivity is dominated by electron-withdrawing effects of CF₃ and F, making the pyridine ring susceptible to nucleophilic aromatic substitution at specific positions .

Advanced Research Questions

Q. How do electronic effects of fluorine and CF₃ influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group deactivates the pyridine ring, directing coupling reactions to the C3 position. Fluorine at C2 further modulates electronic density, favoring Pd-catalyzed couplings (e.g., C–H activation) at C5. Computational studies (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. What strategies mitigate competing side reactions during fluorination?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (40–60°C) reduce defluorination or ring-opening side reactions.
  • Protecting Groups : Temporarily protect reactive sites (e.g., boronic esters for Suzuki coupling) before fluorination .
  • Catalyst Optimization : Use KF with crown ethers or ionic liquids to enhance fluoride nucleophilicity while minimizing decomposition .

Q. How can structure-activity relationships (SAR) guide biological targeting?

  • Methodological Answer :
  • Bioisosteric Replacement : Replace CF₃ with Cl or Br to study steric vs. electronic effects on receptor binding (e.g., kinase inhibition) .
  • Fluorine Scanning : Synthesize analogs with F at C2, C4, or C6 to map interactions with hydrophobic pockets in targets like P2X7 receptors .
  • Pharmacophore Modeling : Align analogs with co-crystallized ligands (e.g., Pexidartinib’s pyrrolopyridine scaffold) to identify critical substituent interactions .

Q. What analytical challenges arise in quantifying trace impurities?

  • Methodological Answer :
  • HPLC-MS/MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor for halogenated byproducts (e.g., chloro-pyridines from incomplete fluorination) .
  • ICP-MS : Detect metal catalysts (Pd, Cu) at ppb levels, critical for pharmaceutical applications .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine
Reactant of Route 2
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2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine

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